molecular formula C12H8O4 B1582711 1,4-Naphthalenedicarboxylic acid CAS No. 605-70-9

1,4-Naphthalenedicarboxylic acid

Cat. No. B1582711
Key on ui cas rn: 605-70-9
M. Wt: 216.19 g/mol
InChI Key: ABMFBCRYHDZLRD-UHFFFAOYSA-N
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Patent
US06600072B2

Procedure details

1.2 g of dimethyl naphthaline-1,4-dicarboxylate and 3 g of guanidine are dissolved in 10 ml of anhydrous isopropanol and the solution is boiled under reflux for 4 h. The solvent is removed in vacuo, the residue is slurried with water and the product is filtered off. 450 mg of naphthaline-1,4-dicarboxylic acid diguanidide are obtained; m.p.: 270° C. (Decomposition); Rf (acetone/water 10:1)=0.14; MS (FAB):299 (M+H)+.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:15]([O:17]C)=[O:16])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([C:11]([O:13]C)=[O:12])=[CH:3][CH:2]=1.NC(N)=N>C(O)(C)C>[C:1]1([C:15]([OH:17])=[O:16])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([C:11]([OH:13])=[O:12])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C1(=CC=C(C2=CC=CC=C12)C(=O)OC)C(=O)OC
Name
Quantity
3 g
Type
reactant
Smiles
NC(=N)N
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
FILTRATION
Type
FILTRATION
Details
the product is filtered off

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C2=CC=CC=C12)C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 450 mg
YIELD: CALCULATEDPERCENTYIELD 42.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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